2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action can vary depending on the specific derivative and its target. For example, some indole derivatives have been found to inhibit enzymes such as acetylcholine esterase .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to have antiviral activity, suggesting they may interfere with viral replication pathways .
Result of Action
The result of the compound’s action can depend on its specific targets and mode of action. For example, indole derivatives with anti-inflammatory activity may reduce inflammation by inhibiting certain inflammatory pathways .
Biochemical Analysis
Biochemical Properties
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indoline derivatives, including this compound, have been shown to exhibit inhibitory activity against enzymes such as acetylcholine esterase (AChE) and cyclooxygenase (COX) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, indoline derivatives have demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . Additionally, this compound can modulate the expression of genes involved in cell survival and apoptosis, thereby influencing cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound’s interaction with AChE results in the inhibition of the enzyme, which can enhance cholinergic signaling . Similarly, its interaction with COX enzymes can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indoline derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained neuroprotective and anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in target tissues, where it exerts its biological effects . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can enhance its neuroprotective effects by reducing mitochondrial oxidative stress and promoting cell survival.
Properties
IUPAC Name |
2-amino-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMQSYOHQRDBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.